molecular formula C8H7BrN4 B13709010 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine

3-Amino-5-bromo-6-(1-pyrazolyl)pyridine

Cat. No.: B13709010
M. Wt: 239.07 g/mol
InChI Key: LGWQJXURGBNMOU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-(1-pyrazolyl)pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with an amino group at the 3-position and a bromine atom at the 5-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate to form 5-bromo-2-hydrazinopyridine. This intermediate is then reacted with 1,3-diketones to form the pyrazole ring, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times, higher yields, and reduced energy consumption. The use of green catalysts, such as potassium hydrogen sulfate (KHSO4), in solvent-free conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-(1-pyrazolyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Scientific Research Applications

3-Amino-5-bromo-6-(1-pyrazolyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-6-pyrazol-1-ylpyridin-3-amine

InChI

InChI=1S/C8H7BrN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2

InChI Key

LGWQJXURGBNMOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=N2)N)Br

Origin of Product

United States

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